1-(tert-Butoxy)-4-chlorobenzene

概要

説明

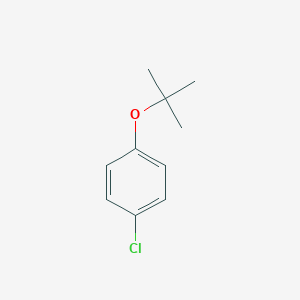

1-(tert-Butoxy)-4-chlorobenzene is an organic compound characterized by a tert-butoxy group attached to a benzene ring, which also bears a chlorine atom at the para position

準備方法

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-chlorobenzene can be synthesized through the etherification of 4-chlorophenol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ether bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or solid acid catalysts can enhance the efficiency of the process. Additionally, the reaction can be performed under controlled temperature and pressure to ensure consistent product quality.

化学反応の分析

Types of Reactions: 1-(tert-Butoxy)-4-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 4-tert-butoxyphenol.

Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: 4-tert-butoxyphenol.

Oxidation: Carbonyl compounds such as 4-tert-butoxybenzaldehyde.

Reduction: Cyclohexane derivatives.

科学的研究の応用

Scientific Research Applications

1-(tert-Butoxy)-4-chlorobenzene has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis: It serves as a precursor for various organic compounds, particularly in pharmaceutical synthesis. Its unique structure allows for the development of compounds with specific biological activities.

Biology

- Biological Activity Studies: Research has investigated its interactions with enzymes and receptors, exploring potential biological activities. For example, studies have indicated that it may influence enzyme activity due to its tert-butoxy group, which can modulate binding affinities .

Medicine

- Drug Development: As a building block for active pharmaceutical ingredients (APIs), it is explored for potential therapeutic applications. Its derivatives are evaluated for efficacy against various diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its synthesis can be optimized using continuous flow reactors to enhance yield and efficiency.

Toxicity Studies

A repeated-dose toxicity study conducted on rats revealed dose-dependent effects following oral administration of this compound. At high doses (500 mg/kg/d), symptoms included decreased locomotion and respiratory rate, indicating potential central nervous system effects .

Reproductive and Developmental Impact

Further studies have assessed the compound's effects on reproductive and developmental parameters in animal models, highlighting the need for careful evaluation of its safety profile in pharmaceutical applications .

作用機序

The mechanism of action of 1-(tert-Butoxy)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity towards these targets. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

類似化合物との比較

1-(tert-Butoxy)-4-chlorobenzene can be compared with other similar compounds, such as:

1-(tert-Butoxy)-2-chlorobenzene: Differing in the position of the chlorine atom, which can affect its reactivity and applications.

1-(tert-Butoxy)-4-bromobenzene: Substitution of chlorine with bromine can lead to changes in chemical properties and reactivity.

4-tert-Butylphenol: Lacking the chlorine atom, this compound has different reactivity and applications.

生物活性

1-(tert-Butoxy)-4-chlorobenzene, an organic compound characterized by its tert-butoxy and chlorobenzene functional groups, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H13ClO

- Molecular Weight : 184.66 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : Approximately 102-104 °C at reduced pressure

The presence of the tert-butoxy group and the chlorine atom on the benzene ring significantly influences the compound's reactivity and biological interactions.

This compound interacts with various molecular targets, including enzymes and receptors. The tert-butoxy group enhances its lipophilicity, potentially increasing membrane permeability and interaction with biological membranes. The chlorine atom can participate in halogen bonding, which may modulate the compound's binding affinity to biological targets.

Key Interaction Pathways

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Toxicological Studies

Research has indicated that this compound exhibits dose-dependent toxicity in animal models. A repeated-dose toxicity study in rats revealed that high doses (500 mg/kg/d) led to neurological symptoms such as decreased locomotion and respiratory rate. Notably, there was a significant impact on reproductive parameters, with decreased pup weights observed at birth in high-dose groups.

Case Studies and Research Findings

- Neurotoxicity : In a study involving daily oral administration to rats, symptoms of central nervous system depression were noted at elevated doses. This raises concerns about its neurotoxic potential in humans.

- Reproductive Toxicity : The same study highlighted adverse effects on offspring development, suggesting that exposure during critical developmental windows could lead to lasting impacts on growth and health.

- Enzymatic Interactions : Investigations into the compound's effects on specific enzymes have shown that it can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Comparative Toxicity Data

| Compound | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| This compound | 500 | CNS depression, reproductive toxicity |

| Chlorobenzene | 2900 | Moderate toxicity; irritant |

Applications in Research and Industry

This compound is utilized as an intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for compounds with specific biological activities.

Synthetic Routes

The compound can be synthesized through several methods:

- Substitution Reactions : Chlorine can be substituted by nucleophiles to form derivatives like 4-tert-butoxyphenol.

- Oxidation Reactions : The tert-butoxy group can be oxidized to yield carbonyl compounds.

特性

IUPAC Name |

1-chloro-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJWTQIEQDHWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172430 | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18995-35-2 | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018995352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the key findings of the repeated-dose toxicity study on 1-tert-butoxy-4-chlorobenzene in rats?

A: The study found that daily oral administration of 1-tert-butoxy-4-chlorobenzene to rats for 42 days resulted in several dose-dependent effects. At the highest dose (500 mg/kg/d), both male and female rats exhibited transient neurological symptoms like decreased spontaneous locomotion, reduced respiratory rate, and incomplete eyelid opening []. This suggests potential central nervous system depression at high doses.

Q2: What were the effects of 1-tert-butoxy-4-chlorobenzene on reproductive and developmental parameters in rats?

A: The study also investigated the potential reproductive and developmental toxicity of 1-tert-butoxy-4-chlorobenzene. A significant finding was the decreased pup weight observed at birth and on postnatal day 4 in the group exposed to the highest dose (500 mg/kg/d) []. This suggests that high doses of 1-tert-butoxy-4-chlorobenzene might negatively impact fetal development in rats.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。